molecular formula C6H11NOS B8701017 5,5-Dimethyl-3-thiomorpholinone

5,5-Dimethyl-3-thiomorpholinone

Cat. No.: B8701017
M. Wt: 145.23 g/mol
InChI Key: VBAFWEQEKVVPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5-Dimethyl-3-thiomorpholinone is a heterocyclic compound with a sulfur atom incorporated into its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-3-thiomorpholinone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanedithiol with an appropriate carbonyl compound under acidic conditions. This reaction leads to the formation of the thiomorpholine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethyl-3-thiomorpholinone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5,5-Dimethyl-3-thiomorpholinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-thiomorpholinone involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form bonds with various biological molecules, influencing their activity. This interaction can modulate different pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

5,5-dimethylthiomorpholin-3-one

InChI

InChI=1S/C6H11NOS/c1-6(2)4-9-3-5(8)7-6/h3-4H2,1-2H3,(H,7,8)

InChI Key

VBAFWEQEKVVPSO-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCC(=O)N1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2-Dimethylaziridine (35.5 g) was added dropwise with stirring at 100° C. to methyl mercaptoacetate (53 g) during 1.5 hours. After a further 2 hours at 100° C., the mixture was cooled and crystallized from ethyl acetate. Melting point: 151-152° C.
Quantity
35.5 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two

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